molecular formula C22H19FN2S B2945603 (2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 476670-00-5

(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2945603
CAS No.: 476670-00-5
M. Wt: 362.47
InChI Key: MRUTUXLCANHKQH-UNOMPAQXSA-N
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Description

(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a structurally characterized acrylonitrile derivative that functions as a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). JAK3 is a cytoplasmic tyrosine kinase that is predominantly expressed in hematopoietic cells and plays a critical role in signaling through cytokine receptors that employ the common gamma chain (γc), such as those for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The primary research value of this compound lies in its utility as a chemical probe to dissect the specific contributions of JAK3-mediated signaling pathways in physiological and disease contexts. Researchers employ this inhibitor to investigate the mechanisms of immune cell activation, proliferation, and survival, providing crucial insights into autoimmune diseases, organ transplant rejection, and hematological malignancies. Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) makes it an invaluable tool for attributing observed cellular effects specifically to the inhibition of JAK3, thereby enabling the development of targeted therapeutic strategies. Studies utilizing this compound are fundamental to advancing our understanding of cytokine-driven pathology and validating JAK3 as a therapeutic target.

Properties

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2S/c1-15(2)11-16-3-7-18(8-4-16)21-14-26-22(25-21)19(13-24)12-17-5-9-20(23)10-6-17/h3-10,12,14-15H,11H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUTUXLCANHKQH-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a synthetic organic compound that belongs to a class of compounds known for their potential pharmacological activities. The presence of a thiazole ring and various aromatic substituents suggests that this compound may exhibit significant biological properties, particularly in the fields of medicinal chemistry and drug development.

Antitumor Activity

Compounds with similar structural motifs have been investigated for their antitumor properties. For example, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies indicate that modifications in the aromatic substituents can enhance the potency and selectivity of these compounds against various cancer cell lines.

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. Research has demonstrated that certain thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

The biological activity of such compounds is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : Some compounds may function as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like (2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the thiazole and phenyl rings can significantly alter biological activity.
  • Electronic Properties : Electron-donating or withdrawing groups can modify the reactivity and interaction with biological targets.

1. Antitumor Activity in Cell Lines

In a study investigating a series of thiazole derivatives, it was found that specific substitutions led to enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds similar to (2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile demonstrated IC50 values in the micromolar range, indicating promising potential for further development.

2. Antimicrobial Studies

Another study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, supporting their potential as therapeutic agents against resistant strains.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound (2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile:

General Information

  • (Chemical Name): (2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
  • (CAS Number): 476670-00-5

Potential Applications of Thiazole Derivatives

While specific applications for the target compound are not detailed in the search results, the broader applications of thiazole derivatives, to which this compound belongs, are discussed .

  • Anticonvulsant Activity: Thiazole-bearing molecules have demonstrated anticonvulsant properties . Several analogues have shown significant anticonvulsant action in various tests, with some exhibiting higher activity than standard medications . The presence of specific substituents, such as halogen-substituted phenyl groups, can be crucial for this activity .
  • Anticancer Screening: Certain thiazole analogues have shown remarkable effectiveness against cancer cell lines . For example, compounds with chlorophenyl groups on the thiazole ring have displayed high efficacy against HCT-116, HepG2, and HT-29 cancer cell lines .
  • Anti-inflammatory Activity: Thiazole derivatives can possess anti-inflammatory properties . In silico modeling studies have confirmed anti-inflammatory activity by targeting cyclooxygenase COX-1 and 2 domains .

Related compounds

  • Isobutyl fentanyl: The Human Metabolome Database contains information on Isobutyl fentanyl, which is related to fentanyl .
  • Other Thiazole Derivatives: The search results also mention various other thiazole derivatives and their potential applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is part of a broader class of (Z)-configured nitrile-thiazole hybrids. Key structural analogues and their distinguishing features include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile (Target) C22H19FN2S ~362.4 (inferred) 4-Fluorophenyl, 4-(2-methylpropyl)phenyl Predicted planar conformation with perpendicular fluorophenyl group (based on isostructural data)
(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile (Cl analogue) C22H19ClN2S 378.92 4-Chlorophenyl Higher molecular weight and lipophilicity vs. F analogue; commercially available for research
(2Z)-3-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile C17H15FN2 282.32 4-Dimethylaminophenyl Electron-donating dimethylamino group enhances polarity; lacks thiazole ring
(Z)-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile C23H14F3N3O2S 453.44 Trifluoromethylphenyl, dioxo-isoindolyl ethyl Bulky substituents may hinder crystallization; trifluoromethyl enhances metabolic stability

Crystallographic and Conformational Analysis

  • Target Compound vs. Isostructural Analogues: highlights that fluorophenyl-thiazole hybrids (e.g., compounds 4 and 5) adopt planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane.
  • Chlorine vs. Fluorine Substitution: The Cl analogue (CAS 476669-73-5) has a higher molecular weight (378.92 vs. ~362.4) and greater lipophilicity (Cl vs. F), which may enhance membrane permeability but reduce aqueous solubility. No direct crystallographic data is available for the target compound, but the Cl analogue’s commercial availability implies scalable synthesis routes .

Electronic and Functional Group Effects

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, whereas the Cl analogue’s 4-chlorophenyl group provides stronger inductive withdrawal. This difference could influence electronic transitions (e.g., UV-Vis absorption) or binding interactions in biological targets .
  • Thiazole Ring Modifications: Compounds with isoindole or trifluoromethyl substituents (e.g., ) exhibit altered steric and electronic profiles compared to the target’s 4-(2-methylpropyl)phenyl group.

Q & A

Q. What are the standard protocols for synthesizing (2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Thiazole ring formation : React 4-[4-(2-methylpropyl)phenyl]thioamide with α-bromoketones or α-chloroketones under reflux in ethanol or DMF to form the thiazole core. Cyclization conditions (e.g., POCl₃ or H₂O₂/FeCl₃) are critical for regioselectivity .
  • Propenenitrile coupling : Use a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation to introduce the (Z)-configured nitrile group. Solvent polarity and base selection (e.g., NaH vs. Et₃N) influence stereochemical outcomes .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water mixtures improves yield and purity .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include the vinyl proton (δ 6.8–7.5 ppm, doublet for Z-configuration), aromatic protons (δ 7.2–8.1 ppm, split patterns indicating substituents), and isopropyl methyl groups (δ 1.2–1.4 ppm, multiplet) .
  • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while thiazole carbons resonate at δ 150–165 ppm. Discrepancies in aromatic carbon shifts can indicate regioisomeric impurities .
  • HSQC/HMBC : Correlations between the vinyl proton and nitrile carbon, or thiazole protons and adjacent carbons, validate connectivity .

Q. What crystallographic tools are recommended for resolving stereochemistry?

  • Methodological Answer :
  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include high-resolution data (<1.0 Å) and proper treatment of thermal displacement parameters for the fluorophenyl and thiazole groups .
  • OLEX2 integration : Visualize electron density maps to confirm the Z-configuration of the propenenitrile moiety and rule out disorder in the isopropyl group .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazole ring formation step?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 3 hours under reflux) and improves regioselectivity by minimizing side reactions .
  • Catalytic systems : Transition metals (e.g., CuI or Pd(OAc)₂) enhance cyclization efficiency, particularly for sterically hindered substrates .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track thioamide consumption and optimize reaction termination .

Q. How to resolve contradictions between computational and experimental data (e.g., DFT-predicted vs. observed NMR shifts)?

  • Methodological Answer :
  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve shift predictions .
  • Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations, especially for the isopropyl group’s rotational barriers .
  • X-ray/DFT cross-validation : Compare experimental bond lengths/angles with optimized geometries to identify discrepancies in electron density distribution .

Q. What strategies validate the Z-configuration of the propenenitrile group?

  • Methodological Answer :
  • NOESY NMR : Cross-peaks between the fluorophenyl proton and thiazole protons confirm the cis (Z) arrangement .
  • X-ray crystallography : Measure the C=C-C≡N dihedral angle; values <10° indicate planar Z-configuration .
  • Vibrational spectroscopy : FT-IR peaks at 2220 cm⁻¹ (C≡N stretch) and 1620 cm⁻¹ (C=C stretch) correlate with Z-selectivity .

Q. How does the electronic nature of substituents influence aggregation-induced emission (AIE) properties?

  • Methodological Answer :
  • Substituent effects : Electron-withdrawing groups (e.g., -F on the phenyl ring) enhance intramolecular charge transfer (ICT), increasing AIE activity in aggregated states .
  • Solvatochromic studies : Measure emission spectra in THF/water mixtures; a "turn-on" effect at high water content (>90%) confirms AIE .
  • Single-crystal analysis : Correlate crystal packing (e.g., π-π interactions) with emission intensity to design AIE-optimized derivatives .

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